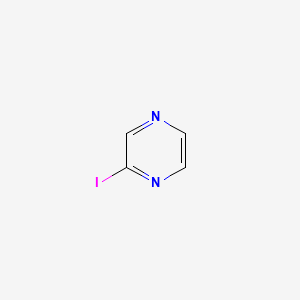

2-Iodopyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953990 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32111-21-0 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of 2-Iodopyrazine with Nucleophiles

Introduction: The Strategic Importance of this compound in Modern Synthesis

The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with specific biological activities. Among the various functionalized pyrazines, this compound stands out as a particularly versatile and reactive building block.

This guide provides a comprehensive analysis of the reactivity of this compound with a range of nucleophiles. As a Senior Application Scientist, the focus here extends beyond mere reaction protocols. We will delve into the underlying principles that govern its reactivity, explaining the causality behind experimental choices and providing field-proven insights to empower researchers in their synthetic endeavors. The discussion is segmented into two primary reactivity pathways: direct nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

The core of this compound's utility lies in two key features:

-

Electron-Deficient Ring System: The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the ring carbons.[2] This inherent electrophilicity makes the ring susceptible to attack by nucleophiles.

-

Excellent Leaving Group: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl).[1] This facilitates both the displacement of the iodide ion in SNAr reactions and the initial oxidative addition step in palladium-catalyzed cycles, making this compound a highly reactive substrate.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental pathway for functionalizing electron-deficient heteroaromatic systems like pyrazine.[3] The reaction proceeds via a distinct two-step addition-elimination mechanism, which is energetically favored due to the stabilizing influence of the ring nitrogens.

The SNAr Mechanism: A Tale of Stabilization

The SNAr reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine. This step, typically the rate-determining one, temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]

The key to the feasibility of this pathway is the exceptional stability of this intermediate. The negative charge is delocalized across the pyrazine ring and, crucially, onto the electronegative nitrogen atoms.[6] This delocalization significantly lowers the activation energy for the initial nucleophilic attack. The subsequent step involves the expulsion of the iodide leaving group, which restores the aromaticity of the ring to yield the final substituted product.[7]

Reactivity with Common Nucleophiles

This compound reacts with a variety of nucleophiles, with reactivity depending on the nucleophile's intrinsic properties.

-

Oxygen Nucleophiles (e.g., RO⁻, HO⁻): Alkoxides and hydroxides readily displace the iodide. These reactions are often performed in the corresponding alcohol as a solvent or with a strong base to generate the nucleophile in situ.

-

Nitrogen Nucleophiles (e.g., R₂NH, N₃⁻): Amines are excellent nucleophiles for this transformation. The reaction typically requires heating and may be conducted neat or in a polar aprotic solvent.

-

Sulfur Nucleophiles (e.g., RS⁻): Thiolates are generally "soft" and highly potent nucleophiles, making them exceptional partners in SNAr reactions with this compound.[3] These reactions often proceed under milder conditions compared to their oxygen or nitrogen counterparts.

Field-Proven SNAr Protocol

This generalized protocol serves as a robust starting point for the SNAr reaction of this compound.

Objective: To synthesize a 2-substituted pyrazine via nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (1.1–1.5 equiv)

-

Base (if required, e.g., K₂CO₃, NaH)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel (e.g., round-bottom flask with condenser)

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: To a dry reaction vessel under an inert atmosphere, add this compound and the chosen solvent.

-

Nucleophile Addition: Add the nucleophile to the mixture. If the nucleophile is an alcohol or amine, a base may be required to deprotonate it and increase its nucleophilicity. For potent nucleophiles like thiolates, this may not be necessary.

-

Reaction: Heat the reaction mixture with stirring. The optimal temperature typically ranges from 80°C to 120°C.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is powerful, palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and scope.[8] this compound is an exemplary substrate for these transformations due to the high reactivity of the C-I bond in the crucial oxidative addition step of the catalytic cycle.[1][9]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds by coupling an organoboron species with an organic halide.[10] It is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[11][12]

Causality & Mechanism: The reaction is initiated by the oxidative addition of this compound to a Pd(0) catalyst.[13] A base is crucial for activating the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[12] The final reductive elimination step forms the desired biaryl product and regenerates the Pd(0) catalyst.[13]

Standard Suzuki-Miyaura Protocol

Objective: To synthesize a 2-arylpyrazine from this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.2–1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Step-by-Step Methodology:

-

Setup: In a Schlenk flask or sealed tube, combine this compound, the boronic acid, the palladium precursor, ligand (if used), and the base.

-

Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) at least three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80–110°C) for 2–18 hours.[1]

-

Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: The crude product is purified by column chromatography.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90-100 | 8-12 | 70-95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 4-10 | 85-98 |

| PdCl₂(dppf) | K₂CO₃ | DMF | 80-90 | 12-18 | 75-90 |

B. Sonogashira Coupling

The Sonogashira coupling is an exceptionally efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[14][15] This reaction is invaluable for creating conjugated enynes, a structural motif frequently found in pharmaceuticals and organic materials.[16]

Causality & Mechanism: The reaction typically employs a dual-catalyst system.[14] The palladium catalyst undergoes the standard oxidative addition with this compound. Concurrently, a copper(I) co-catalyst (usually CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the palladium complex, followed by reductive elimination to furnish the 2-alkynylpyrazine product.[15]

Standard Sonogashira Protocol

Objective: To synthesize a 2-alkynylpyrazine.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1–1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

-

Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF)

Step-by-Step Methodology:

-

Setup: To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Atmosphere: Degas the mixture and maintain it under an inert atmosphere.

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 80°C.[1]

-

Monitoring & Work-up: Monitor consumption of the starting material by TLC or LC-MS. Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[17][18] It has largely superseded harsher classical methods for synthesizing aryl amines.[19]

Causality & Mechanism: The catalytic cycle begins with the oxidative addition of this compound to the Pd(0) complex.[20] The resulting Pd(II) complex coordinates to the amine. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu), the amine is deprotonated to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[17] The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands generally providing the best results.[20]

Standard Buchwald-Hartwig Protocol

Objective: To synthesize a 2-aminopyrazine derivative.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.1–1.3 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., BINAP, Xantphos)

-

Strong base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Step-by-Step Methodology:

-

Catalyst Preformation (Optional): In a glovebox or under an inert atmosphere, pre-mix the palladium precursor and the ligand in the solvent for a few minutes.

-

Setup: To the reaction vessel, add the this compound, the amine, and the strong base.

-

Reaction: Add the catalyst solution (or the precursor and ligand directly) and the solvent. Heat the mixture, typically between 80-120°C, with stirring.

-

Monitoring & Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool the mixture, quench carefully with water, and extract with an organic solvent.

-

Purification: Purify the crude product via column chromatography.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 6-12 | 80-95 |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-24 | 75-90 |

| [(CyPF-tBu)PdCl₂] | K₃PO₄ | t-BuOH | 80 | 8-16 | 85-98 |

Conclusion and Strategic Outlook

This compound is a premier building block for the synthesis of functionalized pyrazine derivatives. Its reactivity is governed by the electron-deficient nature of the pyrazine ring and the lability of the carbon-iodine bond. This guide has detailed the two major reaction pathways:

-

Nucleophilic Aromatic Substitution (SNAr): A direct and effective method for introducing strong nucleophiles (O, N, S) onto the pyrazine core. It is mechanistically straightforward and often requires no catalyst.

-

Palladium-Catalyzed Cross-Coupling: An exceptionally versatile and powerful suite of reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that enable the formation of C-C and C-N bonds, providing access to a vast chemical space. The high reactivity of this compound allows these reactions to proceed under relatively mild conditions.

For the drug development professional, the choice between these pathways depends on the target structure. For simple substitutions with strong nucleophiles, SNAr is often the most direct route. For constructing more complex architectures involving C-C or C-N bonds, the predictable and high-yielding nature of palladium-catalyzed cross-coupling reactions makes them the superior choice. Understanding the causality behind these reactions empowers chemists to troubleshoot, optimize, and innovate, accelerating the discovery of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. This compound | 3211-21-0; 32111-21-0 | Benchchem [benchchem.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. jocpr.com [jocpr.com]

- 9. nobelprize.org [nobelprize.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.rug.nl [research.rug.nl]

- 20. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Iodopyrazine: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Iodopyrazine (CAS No: 32111-21-0), a key heterocyclic building block in pharmaceutical and materials science research. The structural elucidation and purity assessment of this compound are critically dependent on a multi-technique spectroscopic approach. This document will detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Spectroscopic Relevance

This compound (C₄H₃IN₂) is an aromatic heterocyclic compound with a molecular weight of 205.98 g/mol .[1] Its structure, featuring a pyrazine ring substituted with an iodine atom, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the pyrazine ring and the presence of the heavy iodine atom significantly influence the chemical environment of the protons and carbons, as well as the vibrational modes and fragmentation patterns observed in NMR, IR, and MS, respectively. A precise interpretation of these spectra is paramount for confirming the molecular identity and ensuring the purity of the material used in subsequent applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment and connectivity of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyrazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the deshielding effect of the iodine atom.

Expected ¹H NMR Data:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.5 | Doublet | ~1.5 |

| H-5 | ~8.3 | Doublet of doublets | ~2.5, ~1.5 |

| H-6 | ~8.1 | Doublet | ~2.5 |

Note: Predicted values are based on typical ranges for similar heterocyclic compounds and may vary slightly depending on the solvent and instrument frequency.

The observed splitting patterns are a direct consequence of spin-spin coupling between adjacent protons. For instance, the H-3 proton appears as a doublet due to its coupling with the H-5 proton. The H-5 proton, in turn, is split by both H-3 and H-6, resulting in a doublet of doublets. The H-6 proton shows a doublet from its coupling to H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays four signals, one for each of the unique carbon atoms in the molecule. The carbon atom directly attached to the iodine (C-2) is expected to show a significantly different chemical shift compared to the other ring carbons due to the heavy atom effect of iodine.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) |

| C-2 | ~120 |

| C-3 | ~150 |

| C-5 | ~145 |

| C-6 | ~140 |

Note: Predicted values are based on typical ranges for similar heterocyclic compounds and may vary slightly depending on the solvent and instrument frequency.

The downfield chemical shifts of C-3, C-5, and C-6 are characteristic of carbon atoms in an electron-deficient aromatic ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility and accurate data interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Set the spectral width to encompass the expected chemical shift range (typically 0-160 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak.

-

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and molecular vibrations present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-N stretching and bending vibrations within the aromatic ring.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C and C=N stretch | Aromatic ring |

| 1200-1000 | C-H in-plane bending | Aromatic |

| Below 900 | C-H out-of-plane bending | Aromatic |

| ~600-500 | C-I stretch | Iodo group |

The presence of a band in the lower frequency region (around 500-600 cm⁻¹) can be tentatively assigned to the C-I stretching vibration, which is a key indicator for the presence of the iodine substituent.

Experimental Protocol for FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the IR spectrum of solid or liquid samples.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

Expected MS Data:

-

Molecular Ion (M⁺˙): A prominent peak at m/z ≈ 206, corresponding to the molecular weight of this compound (C₄H₃IN₂).

-

Key Fragmentation Patterns:

-

Loss of Iodine: A significant fragment at m/z ≈ 79, corresponding to the pyrazinyl cation, resulting from the cleavage of the C-I bond. This is often a major fragmentation pathway for iodoaromatic compounds.

-

Loss of HCN: Fragmentation of the pyrazine ring can lead to the loss of hydrogen cyanide (HCN, 27 Da), resulting in smaller fragment ions.

-

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound, providing both separation and mass analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation:

-

Inject a small volume of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

Employ a temperature program that allows for the elution of this compound as a sharp, symmetrical peak.

-

-

MS Analysis:

-

The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

-

Acquire mass spectra across the GC peak corresponding to this compound.

-

Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

-

Caption: Fragmentation Pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a robust and reliable method for its identification and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous confirmation of the molecular structure. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data, which is essential for the stringent requirements of research and development in the pharmaceutical and chemical industries.

References

Executive Summary: Understanding 2-Iodopyrazine's Solubility Profile

An In-Depth Technical Guide to the Solubility of 2-Iodopyrazine in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical parameter for its application in organic synthesis, medicinal chemistry, and materials science. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple data table to offer a foundational understanding of the physicochemical principles governing its solubility, alongside practical, field-tested methodologies for empirical determination.

The core principle of "like dissolves like" is paramount. The polarity of the pyrazine ring suggests favorable interactions with polar solvents, while the characteristics of the carbon-iodine bond introduce further complexity. This document will deconstruct these molecular interactions to provide a predictive solubility map across common organic solvent classes.

Theoretical Framework: The Molecular Basis of this compound Solubility

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, the key molecular features influencing this balance are:

-

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electronegative, creating a dipole moment and making the ring a hydrogen bond acceptor. This suggests a propensity for solubility in solvents that can engage in dipole-dipole interactions or hydrogen bonding.

-

Iodo-Substituent: The iodine atom is large and highly polarizable. The carbon-iodine (C-I) bond is relatively weak and can be polarized, contributing to dipole-dipole and London dispersion forces.

These features lead to the following predictions for solubility in different solvent classes:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High solubility is anticipated. These solvents possess strong dipoles that can interact effectively with the polar pyrazine ring and the C-I bond of this compound. The absence of strong solvent-solvent hydrogen bonding networks means less energy is required to create a cavity for the solute molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Moderate to good solubility is expected. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors for the solvent's hydroxyl group. However, the bulky iodine atom and the nonpolar hydrocarbon portion of the ring may limit solubility, particularly in water, where the strong hydrogen-bonding network of the solvent must be disrupted.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted. While the polarizable iodine atom can participate in London dispersion forces, which are the primary intermolecular forces in nonpolar solvents, the overall polarity of the pyrazine ring is a mismatch for these solvents. Some solubility might be observed in solvents with aromatic character like toluene, due to potential π-stacking interactions with the pyrazine ring.

The following diagram illustrates the key intermolecular forces at play:

Caption: Predicted intermolecular interactions between this compound and different solvent classes.

Predicted Solubility of this compound

Based on the theoretical framework, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent | Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | Good dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | High | Good dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Moderate dipole, good solvent for many organics. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Weaker dipole, but effective for many organics. |

| Methanol | Polar Protic | Moderate to High | Hydrogen bonding with pyrazine nitrogens. |

| Ethanol | Polar Protic | Moderate | Hydrogen bonding with pyrazine nitrogens. |

| Water | Polar Protic | Low | The molecule's nonpolar parts disrupt water's strong hydrogen bonding network. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | Potential for π-stacking interactions with the pyrazine ring. |

| Diethyl Ether | Nonpolar | Low | Limited polarity for effective interaction. |

| Hexane | Nonpolar (Aliphatic) | Very Low | Mismatch in polarity, only weak London dispersion forces. |

Experimental Protocol for Determining Equilibrium Solubility

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, also known as the shake-flask method, is a gold standard technique. This protocol is designed to be a self-validating system.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound is essential for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

The following diagram outlines this experimental workflow:

Introduction: The Strategic Importance of 2-Iodopyrazine in Modern Chemistry

An In-Depth Technical Guide to 2-Iodopyrazine: Commercial Availability, Synthesis, and Application

This compound (CAS No. 32111-21-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its structure, featuring an iodine atom on the electron-deficient pyrazine ring, confers enhanced reactivity, making it an exceptionally valuable substrate for a multitude of chemical transformations.[1][2] The pyrazine moiety itself is a common scaffold in numerous biologically active compounds, including approved pharmaceuticals and natural products, underscoring the importance of its functionalized derivatives in drug discovery programs.[3][4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the commercial availability of this compound, delves into its chemical properties and reactivity with a focus on palladium-catalyzed cross-coupling reactions, offers a field-proven experimental protocol, and outlines critical safety and handling procedures.

Commercial Availability and Sourcing

This compound is readily available from several major chemical suppliers, typically offered in research-grade purities. When sourcing this reagent, key considerations include purity, pack size, and supplier reputation. The majority of suppliers provide the compound as an orange to brown clear liquid.[1]

Below is a summary of prominent suppliers and their typical product offerings. Note that pricing and availability are subject to change and should be verified on the respective supplier websites.

| Supplier | CAS Number | Purity Specification | Available Pack Sizes |

| Thermo Scientific Chemicals | 32111-21-0 | 95% or >94.0% (GC) | 1 g, 5 g[6][7] |

| TCI America | 32111-21-0 | >97.0% (GC) | 1 g, 5 g[8] |

| Apollo Scientific | 32111-21-0 | ≥95% | 1 g, 5 g, 25 g[9] |

| Chem-Impex | 32111-21-0 | ≥97% (GC) | 1 g, 5 g[1] |

| Sigma-Aldrich | 32111-21-0 | 97% | Varies |

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is crucial for its effective application in synthesis.

-

Molecular Weight: 205.98 g/mol [10]

-

Appearance: Orange to brown clear liquid[1]

-

Boiling Point: 110 °C at 34 mmHg[1]

-

Reactivity: The key to this compound's utility lies in the carbon-iodine (C-I) bond. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the halogenated carbon atom highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0).[2] The C-I bond is significantly weaker and more reactive than corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This heightened reactivity allows for cross-coupling reactions to proceed under milder conditions, often with higher yields and a broader substrate scope.[11] This differential reactivity is a cornerstone of selective functionalization strategies in complex molecule synthesis.[12]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for forming carbon-carbon bonds and is a primary application for this compound.[13][14] This reaction couples the iodopyrazine with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[11][15] The higher reactivity of this compound makes it an ideal substrate for these transformations.[11]

Reaction Mechanism and Causality

The catalytic cycle, illustrated below, is a well-established three-step process:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the C-I bond of this compound. This is the rate-determining step and is facilitated by the weak nature of the C-I bond.[15]

-

Transmetalation: The organoboron species, activated by the base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center, displacing the iodide.[14]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the cycle.[15]

The choice of base is critical; it must be strong enough to activate the boronic acid without degrading the starting materials or product.[14] The entire process must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on standard procedures and should be optimized for specific substrates.[11][12]

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[11]

-

-

Inert Atmosphere:

-

Catalyst and Solvent Addition:

-

Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[11]

-

Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v). The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for at least 10-15 minutes.[12][15]

-

-

Reaction Execution:

-

Workup:

-

Purification:

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazard profile.

-

Hazard Identification: According to aggregated GHS data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautionary Measures:

-

First Aid:

-

IF ON SKIN: Wash with plenty of soap and water (P302 + P352). If skin irritation occurs, get medical advice/attention.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). If eye irritation persists, get medical advice/attention.

-

-

Storage: Store at room temperature in a tightly sealed container in a dry, well-ventilated place.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Place in a suitable, labeled container for waste disposal.[16]

Conclusion

This compound is a commercially accessible and highly versatile reagent that serves as a powerful tool for synthetic chemists. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.[1] By understanding its commercial sources, reactivity profile, and proper handling procedures, researchers can effectively leverage this building block to advance their scientific objectives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3211-21-0; 32111-21-0 | Benchchem [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. H26244.06 [thermofisher.com]

- 8. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 32111-21-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. Iodopyrazine | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Iodopyrazine: A Keystone Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its significance in molecular design.[3][4] The pyrazine core imparts unique physicochemical properties to molecules, including the ability to act as a hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2] Furthermore, the electron-deficient nature of the pyrazine ring influences the reactivity of its substituents, opening up a rich landscape for chemical derivatization.[2] This guide focuses on a particularly valuable derivative: 2-iodopyrazine. The introduction of an iodine atom onto the pyrazine ring creates a highly versatile and reactive building block, poised for a multitude of synthetic transformations crucial for the discovery and development of novel therapeutics.[1][5]

Physicochemical Properties and Handling of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in the laboratory.

| Property | Value |

| Molecular Formula | C₄H₃IN₂ |

| Molecular Weight | 205.98 g/mol |

| CAS Number | 32111-21-0 |

| Appearance | Orange to brown clear liquid |

| Boiling Point | 109-110 °C at 34 mmHg |

| Density | ~2.086 g/mL at 25 °C |

Spectroscopic Data: The structural integrity of this compound can be confirmed by standard spectroscopic methods. The 1H NMR spectrum typically shows three distinct signals in the aromatic region, corresponding to the three protons on the pyrazine ring. The 13C NMR spectrum will display four signals for the four carbon atoms of the pyrazine core. The mass spectrum will exhibit a characteristic molecular ion peak (M+) at m/z 205.98, with a prominent fragment corresponding to the loss of iodine.

Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound: Accessing the Key Intermediate

The availability of this compound is crucial for its application in medicinal chemistry. While commercially available, understanding its synthesis provides researchers with the option of in-house preparation. A common and effective method involves the deprotonative metalation of pyrazine followed by quenching with an iodine source.

Experimental Protocol: Synthesis of this compound via Deprotonative Metalation

This protocol is adapted from established methodologies for the metalation of diazines.

Materials:

-

Pyrazine

-

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

-

Cadmium chloride (CdCl₂) or Zinc chloride (ZnCl₂) as a TMEDA complex

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation of the Metalating Agent: In a flame-dried Schlenk flask under an inert atmosphere, prepare the lithium cadmate or zincate base by reacting LiTMP with the corresponding metal salt (e.g., CdCl₂·TMEDA) in anhydrous THF.

-

Deprotonation: To the solution of the metalating agent at room temperature, add a solution of pyrazine in anhydrous THF dropwise. Stir the reaction mixture for a specified time (e.g., 2 hours) to ensure complete deprotonation.

-

Iodination: Cool the reaction mixture in an ice bath and slowly add a solution of iodine in anhydrous THF. The reaction is typically rapid.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

The Synthetic Utility of this compound: A Hub for Molecular Diversification

The true power of this compound in medicinal chemistry lies in its ability to serve as a versatile precursor for a wide array of functionalized pyrazine derivatives. The carbon-iodine bond is highly susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position of the pyrazine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis and are particularly well-suited for the functionalization of this compound. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to construct biaryl scaffolds, which are common motifs in kinase inhibitors and other bioactive molecules.[1]

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent and Atmosphere: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Purge the vessel with an inert gas (argon or nitrogen).

-

Reaction: Heat the mixture with stirring to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]

The Strategic deployment of 2-Iodopyrazine in Modern Organic Synthesis: A Technical Guide

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives finding application as therapeutic agents and functional materials.[1][2] The strategic introduction of functional groups onto this heterocyclic core is paramount for the development of novel molecular entities. Among the various halogenated pyrazines utilized as synthetic precursors, 2-iodopyrazine emerges as a particularly valuable building block due to its heightened reactivity in a range of transition metal-catalyzed cross-coupling reactions.[3][4] This in-depth technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its application in the construction of complex molecular architectures. We will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for key transformations, and present a comparative analysis of its performance against other halopyrazines. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this compound.

The Pyrazine Scaffold: A Cornerstone in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a recurring motif in a multitude of biologically active compounds.[5] Its presence is noted in several FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide, the diuretic amiloride, and the proteasome inhibitor bortezomib, which is used in the treatment of multiple myeloma.[1][6] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, the pyrazine core serves as a versatile scaffold that can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2] The synthesis of pyrazine-containing drugs often involves the construction of amide bonds or the formation of carbon-carbon and carbon-nitrogen bonds, highlighting the importance of robust synthetic methodologies.[7]

This compound: Properties and Synthetic Accessibility

This compound is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃IN₂ | [4][8] |

| Molecular Weight | 205.99 g/mol | [4][8] |

| Appearance | Orange to brown clear liquid | [4] |

| Boiling Point | 110 °C at 34 mmHg | [4][9] |

| Density | 2.086 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.655 | [9] |

| CAS Number | 32111-21-0 | [4][8] |

Synthesis of this compound:

One common method for the synthesis of this compound is through a halogen exchange reaction, such as the Finkelstein reaction, starting from the more readily available 2-chloropyrazine or 2-bromopyrazine.[10] Another approach involves the deprotonative metalation of pyrazine followed by quenching with an iodine source.[10]

The Reactivity Advantage of this compound in Cross-Coupling Reactions

The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-iodine (C-I) bond being weaker and more polarizable than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[3][11] This facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[3][12] The general reactivity trend for halogens in these reactions is I > Br > Cl.[3][11] This heightened reactivity often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times, which can be advantageous when working with sensitive substrates.[12]

Key Synthetic Transformations Utilizing this compound

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures.[13] The reaction of this compound with arylboronic acids or esters proceeds efficiently in the presence of a palladium catalyst and a base.[14][15]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[3]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.[16]

-

Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (e.g., 90-100 °C).[16] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyrazine.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] this compound readily participates in this transformation, providing access to a wide range of alkynyl-substituted pyrazines.[14]

Generalized Catalytic Cycle for Sonogashira Coupling:

Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), phenylacetylene (1.1-1.2 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 5-10 mol%).[11]

-

Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF or DMF with an amine base.[11]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield 2-(phenylethynyl)pyrazine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[19][20] The higher reactivity of this compound allows for the amination to proceed under milder conditions compared to its bromo and chloro counterparts.[3]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Reagent Addition: Add this compound (1.0 eq.) and morpholine (1.2 eq.) to the tube, followed by a dry, degassed solvent like toluene or dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C). Monitor the reaction's progress by LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography to obtain 4-(pyrazin-2-yl)morpholine.

Comparative Reactivity of Halopyrazines in Cross-Coupling

The choice of the halogen atom on the pyrazine ring significantly impacts the efficiency of cross-coupling reactions. The following table provides a qualitative comparison of the reactivity of 2-chloro-, 2-bromo-, and this compound.

| Halopyrazine | Relative Reactivity | Typical Reaction Conditions | Notes |

| 2-Chloropyrazine | Low | Harsher conditions, more active catalysts required | Often more cost-effective for large-scale synthesis.[16] |

| 2-Bromopyrazine | Moderate | Intermediate conditions | A good balance between reactivity and stability.[3] |

| This compound | High | Milder conditions, faster reaction rates | Most reactive, but can be prone to side reactions like dehalogenation.[3][11][14] |

Conclusion

This compound stands out as a premier building block in the synthetic chemist's toolkit for the construction of functionalized pyrazine derivatives. Its enhanced reactivity in a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the efficient and often milder synthesis of complex molecules. This technical guide has provided an in-depth look at the principles governing its utility, along with practical, step-by-step protocols for its implementation in the laboratory. For researchers and professionals in drug discovery and materials science, a thorough understanding of the strategic application of this compound can unlock new avenues for the design and synthesis of novel, high-value compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iodopyrazine | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Iodopyrazine 97 32111-21-0 [sigmaaldrich.com]

- 10. This compound | 3211-21-0; 32111-21-0 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of the Pyrazine Ring in 2-Iodopyrazine

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic characteristics and its presence in numerous biologically active agents.[1][2] The introduction of a halogen substituent, such as iodine, dramatically modulates the electronic landscape of this electron-deficient heterocycle, creating a versatile building block for complex molecular architectures. This guide provides a comprehensive examination of the electronic properties of the pyrazine ring as influenced by a C2-iodine substituent. We will dissect the interplay of inductive and resonance effects, explore methods for experimental and computational characterization, and connect these fundamental properties to the molecule's reactivity and utility in advanced applications.

The Pyrazine Core: An Intrinsically Electron-Deficient System

The parent pyrazine molecule is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. This configuration imparts several key electronic features:

-

Aromaticity and Planarity: Pyrazine is a planar molecule with D2h symmetry, fulfilling Hückel's criteria for aromaticity with a delocalized 6π-electron system.[3] However, the presence of two highly electronegative nitrogen atoms significantly polarizes the ring.

-

Electron Deficiency: Unlike benzene, the nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), rendering the entire ring system electron-deficient or π-deficient.[4] This deactivation makes the pyrazine ring more resistant to classical electrophilic aromatic substitution than pyridine or benzene.[3]

-

Low-Lying LUMO: The substitution of two CH groups with nitrogen atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making pyrazine a good electron acceptor and susceptible to nucleophilic attack.[5]

-

Weak Basicity: While possessing two nitrogen atoms with sp² hybridized lone pairs, pyrazine is a weak base (pKa1 = 0.6). The powerful electron-withdrawing nature of the second nitrogen atom significantly reduces the basicity of the first.[2][5]

The introduction of an iodine atom at the 2-position introduces a new layer of electronic complexity, which we will now explore.

Electronic Perturbation by the C2-Iodine Substituent

The iodine atom influences the pyrazine ring through a combination of competing inductive and resonance effects. Understanding this duality is critical to predicting the molecule's behavior.

-

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts a potent electron-withdrawing effect through the sigma bond framework. This -I effect further depletes electron density from the already π-deficient pyrazine ring, particularly at the C2 position to which it is attached.

-

Resonance Effect (+R): Iodine possesses lone pairs of electrons in p-orbitals which can, in principle, be donated into the aromatic π-system. This is a positive resonance effect (+R). However, for halogens, this resonance donation is generally weak and is often outweighed by the strong inductive withdrawal.

The net result is that the iodine atom acts as an overall deactivating group, further reducing the ring's electron density. This electronic modulation is quantitatively captured by Hammett substituent constants (σ), which measure the electron-donating or -withdrawing power of a substituent.[6][7] For iodine, the para-substituent constant (σₚ) is +0.18, and the meta-substituent constant (σₘ) is +0.35, confirming its net electron-withdrawing character in both positions.[8]

References

- 1. This compound | 3211-21-0; 32111-21-0 | Benchchem [benchchem.com]

- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

Stability of 2-Iodopyrazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodopyrazine in Modern Synthesis

This compound has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility is fundamentally linked to the unique reactivity of the carbon-iodine bond on the electron-deficient pyrazine ring. This structural feature renders this compound an exceptionally versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[1] The strategic incorporation of the pyrazine motif is a common tactic in the design of novel therapeutic agents and functional materials, and this compound often serves as a key intermediate in these synthetic endeavors.[1] This guide provides an in-depth exploration of the stability of this compound under diverse reaction conditions, offering field-proven insights to enable its effective and reliable application in research and development.

Chemical Reactivity and Stability in Synthetic Transformations

The enhanced reactivity of this compound in comparison to its bromo- and chloro-analogs is a cornerstone of its synthetic utility. This heightened reactivity stems from the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[2] Consequently, reactions involving this compound can often be conducted under milder conditions, leading to improved yields and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The superior performance of this compound in key cross-coupling reactions is well-documented. The general reactivity trend for halopyrazines in these transformations is I > Br > Cl. This principle is illustrated in the following widely used synthetic methods:

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds. The use of this compound allows for efficient coupling with a broad range of boronic acids and their derivatives.

-

Sonogashira Coupling: For the synthesis of aryl alkynes, this compound is a highly effective coupling partner with terminal alkynes, typically requiring a palladium catalyst and a copper(I) co-catalyst.

-

Buchwald-Hartwig Amination: This method is crucial for the formation of C-N bonds. The increased reactivity of this compound enables the amination to proceed under milder conditions compared to other halopyrazines.

An In-depth Look at Stability Under Various Reaction Conditions

While the high reactivity of this compound is advantageous, it also necessitates a thorough understanding of its stability to mitigate potential degradation and side reactions.

Stability in the Presence of Bases

Many cross-coupling reactions are performed in the presence of a base. While this compound is generally compatible with a range of inorganic and organic bases, the choice of base can influence its stability.

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are generally well-tolerated.

-

Organic Bases: Amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also frequently employed.

-

Strong Bases: While effective in promoting many reactions, strong bases like sodium tert-butoxide (NaOt-Bu) should be used with caution. Under certain conditions, strong bases can promote the dehalogenation of aryl halides, a potential side reaction that would lead to the formation of unsubstituted pyrazine.[2][3]

Stability in Acidic Environments

The pyrazine core contains two nitrogen atoms that can be protonated under acidic conditions. While specific data on the acid stability of this compound is limited, it is generally advisable to avoid strongly acidic conditions, as protonation can deactivate the ring towards certain electrophilic reactions and potentially promote undesired side reactions. The stability of heterocyclic anions in acidic solutions has been shown to be dependent on the concentration of the acid.[4] For many pharmaceutical compounds, acidic conditions can catalyze hydrolysis and other degradation pathways.[5]

Thermal Stability

The thermal stability of this compound is an important consideration, particularly for reactions requiring elevated temperatures. While specific decomposition temperatures for this compound are not extensively reported in the literature, studies on similar heterocyclic compounds suggest that thermal decomposition can occur at elevated temperatures. For instance, the thermal degradation of a di(pyrazine)silver(II) complex has been shown to proceed at temperatures above 90°C.[6][7] It is recommended to monitor reactions conducted at high temperatures closely for signs of decomposition.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, and iodinated aromatic compounds can be particularly sensitive. The energy from UV or visible light can be sufficient to induce cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products.[8] It is a standard recommendation to store this compound in a dark place to prevent photochemical degradation.[9]

Potential Degradation Pathways and Side Reactions

A critical aspect of utilizing this compound effectively is the awareness of potential side reactions that can compete with the desired transformation.

Dehalogenation (Deiodination)

The most common side reaction involving this compound is dehalogenation, specifically the replacement of the iodine atom with a hydrogen atom. This can be a significant issue in palladium-catalyzed reactions, where a competing hydrodehalogenation pathway can reduce the yield of the desired coupled product.[10] This side reaction is often promoted by the presence of a strong base and a hydrogen source.

Homocoupling

In Sonogashira couplings, the homocoupling of the terminal alkyne partner to form a diyne is a well-known side reaction, often referred to as Glaser coupling.[11][12] This process is typically promoted by the copper(I) co-catalyst in the presence of oxygen. Careful control of the reaction atmosphere (i.e., maintaining anaerobic conditions) is crucial to minimize this unwanted pathway.

Hydrolysis

Experimental Protocols and Methodologies

To ensure the successful application of this compound, the following generalized protocols for common cross-coupling reactions are provided as a starting point. It is imperative to note that optimization of these conditions for specific substrates is often necessary.

General Protocol for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF).

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by a suitable method, such as column chromatography.

General Protocol for Sonogashira Coupling

-

In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).

-

Add a degassed solvent (e.g., THF, DMF, or an amine base such as triethylamine).

-

Add a suitable base (e.g., an amine base which can also serve as the solvent).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

Upon completion, perform a standard aqueous workup.

-

Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

To a dry reaction vessel, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong base (e.g., NaOt-Bu, 1.5-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos, BINAP).

-

Seal the vessel and purge with an inert gas.

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane).

-

Heat the mixture with stirring to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction's progress.

-

After completion, cool the reaction and perform an aqueous workup.

-

Purify the desired amine product by column chromatography.

Data Presentation

Table 1: Summary of Key Stability Considerations for this compound

| Condition | Potential for Degradation | Likely Degradation Pathway(s) | Mitigation Strategies |

| Strong Base | Moderate | Dehalogenation | Use milder bases (e.g., carbonates, phosphates); careful control of reaction time and temperature. |

| Strong Acid | Moderate to High | Protonation, potential for hydrolysis | Avoid strongly acidic conditions; use of non-protic solvents. |

| Elevated Temperature | Moderate to High | Thermal decomposition | Monitor reaction temperature closely; use the lowest effective temperature. |

| Light Exposure | High | Photochemical decomposition (C-I bond cleavage) | Store in a dark, light-protected container; conduct reactions in vessels shielded from light. |

| Moisture | Moderate | Hydrolysis | Use anhydrous solvents and reagents; handle under an inert atmosphere. |

| Oxygen (in Sonogashira) | High (for side reaction) | Homocoupling of alkyne | Degas all solvents and reagents; maintain a positive pressure of an inert gas. |

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

References

- 1. ijrpp.com [ijrpp.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]